molecular formula C11H13NS B8519388 2-(Tert-butylthio)benzonitrile

2-(Tert-butylthio)benzonitrile

Cat. No.: B8519388
M. Wt: 191.29 g/mol
InChI Key: KPYXPHNDRNMZGJ-UHFFFAOYSA-N
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Description

2-(Tert-butylthio)benzonitrile (C₁₁H₁₃NS, MW 191.29 g/mol) is a benzonitrile derivative featuring a tert-butylthio (-S-C(CH₃)₃) substituent at the ortho position of the aromatic ring. It is synthesized via photoredox/nickel dual catalysis, reacting aryl halides with tert-butylthiol, yielding 74% as a transparent yellow oil . Key spectroscopic data include distinct ¹H NMR signals for the tert-butyl group (singlet at δ 1.43 ppm) and aromatic protons (δ 7.45–7.88 ppm), alongside a ¹³C NMR peak for the nitrile carbon at δ 118.2 ppm . This compound’s electronic and steric properties make it relevant in catalysis and materials science.

Properties

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

2-tert-butylsulfanylbenzonitrile

InChI

InChI=1S/C11H13NS/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-7H,1-3H3

InChI Key

KPYXPHNDRNMZGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CC=CC=C1C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : The tert-butylthio derivatives (74% for benzonitrile vs. 61% for chloropyridine) suggest that aromatic ring electronics influence reactivity. Pyridine’s electron-deficient nature may reduce nucleophilic thiol attack efficiency .
  • Physical States : Bulky tert-butyl groups favor oily states due to reduced crystallinity, while nitro or ferrocene groups promote solid formation .

Physicochemical Properties

Electronic Effects :

  • The nitrile (-CN) group is electron-withdrawing, stabilizing LUMO levels in materials (e.g., naphthalimide-benzonitrile hybrids in solar cells ).
  • Substituent electronic contributions vary: tert-butylthio is weakly electron-donating (+I effect), dimethylamino is strongly donating, and nitro is withdrawing. This modulates HOMO/LUMO gaps and reactivity .

Steric Effects :

Thermal Stability :

  • 2-(Dimethylamino)benzonitrile has a boiling point of 130°C at 12 mmHg , lower than tert-butylthio analogs (data unavailable), likely due to reduced molecular weight and weaker intermolecular forces.

Chemical Reactivity :

  • Radical Interactions : Ferrocene derivatives like 2FMAB bind DPPH radicals via electrostatic interactions, whereas tert-butylthio compounds may exhibit different binding modes due to sulfur’s lone pairs .
  • Catalytic Applications: The tert-butylthio group’s stability under photoredox conditions makes it suitable for catalytic C–S bond formation, contrasting with nitro or amino groups, which may undergo redox side reactions .

Spectroscopic Distinctions

NMR Signatures :

  • tert-Butyl Protons : A singlet at δ 1.43 ppm in 2-(tert-butylthio)benzonitrile vs. δ 1.40–1.45 ppm in other tert-butyl derivatives .
  • Aromatic Protons : Ortho-substituted benzonitriles show upfield shifts (e.g., δ 7.45–7.88 ppm) compared to para-nitro analogs (δ 8.10–8.50 ppm) due to substituent electronic effects .

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